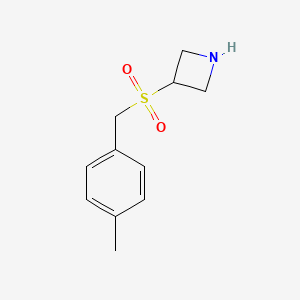

3-((4-Methylbenzyl)sulfonyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methylsulfonyl]azetidine |

InChI |

InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |

InChI Key |

GCMZVEWPGISWOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2CNC2 |

Origin of Product |

United States |

Synthetic Strategies for the Elaboration of 3 4 Methylbenzyl Sulfonyl Azetidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-((4-Methylbenzyl)sulfonyl)azetidine reveals two primary disconnections. The most logical approach involves disconnecting the carbon-sulfur bond, leading to a 3-substituted azetidine (B1206935) precursor and a 4-methylbenzyl sulfonyl source. Alternatively, a disconnection within the azetidine ring can be considered, pointing towards an acyclic precursor that can undergo cyclization.

Primary Disconnections:

C-S Bond Disconnection: This strategy simplifies the synthesis to the preparation of a suitable 3-functionalized azetidine (e.g., 3-hydroxyazetidine or 3-haloazetidine) and a sulfonylating agent like 4-methylbenzylsulfonyl chloride. This is often the more convergent and practical approach.

C-N Bond Disconnection (within the ring): This involves breaking one of the carbon-nitrogen bonds of the azetidine ring, leading to a 1,3-difunctionalized propane (B168953) derivative. For instance, a γ-amino alcohol or a γ-amino halide with the sulfonyl group already in place could serve as a precursor for intramolecular cyclization.

These retrosynthetic pathways guide the selection of appropriate forward synthetic methods for the construction of the azetidine ring and the installation of the sulfonyl group.

Methodologies for Azetidine Ring Construction

The construction of the azetidine ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of this strained heterocyclic system. magtech.com.cnresearchgate.net

Ring-Closing Reactions: Intra- and Intermolecular Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This typically involves a nucleophilic substitution reaction where a nitrogen atom displaces a leaving group on a carbon three atoms away.

A prevalent strategy involves the cyclization of γ-amino alcohols or their derivatives. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the amine to form the four-membered ring.

| Precursor Type | Leaving Group | Reaction Conditions | Reference |

| γ-Amino alcohol | Mesylate (OMs) | Base (e.g., K₂CO₃, NaH) | google.com |

| γ-Amino alcohol | Tosylate (OTs) | Base (e.g., NaOH, KOH) | bham.ac.uk |

| γ-Haloamine | Halide (Cl, Br, I) | Base (e.g., triethylamine) | organic-chemistry.org |

Intermolecular approaches, such as [2+2] cycloadditions between imines and alkenes (the aza Paternò-Büchi reaction), can also be employed to construct the azetidine ring, although they may offer less control over the substitution pattern required for the target molecule. researchgate.netnih.gov

Stereoselective Azetidine Synthesis Methodologies

Achieving stereocontrol in the synthesis of substituted azetidines is an important consideration, particularly when chiral centers are present. Several stereoselective methods have been developed. uni-muenchen.de

One approach involves the use of chiral starting materials, such as amino acids, to introduce stereochemistry that is maintained throughout the synthetic sequence. For example, the reduction of a β-amino acid to a γ-amino alcohol can provide a chiral precursor for cyclization.

Asymmetric catalysis can also be employed to achieve stereoselective azetidine synthesis. For instance, chiral catalysts can be used in cycloaddition reactions or in the functionalization of prochiral precursors to generate enantiomerically enriched azetidines. nih.govresearchgate.netacs.org

Precursor Functionalization Strategies for Azetidine Ring Formation

For instance, the opening of epoxides with amines can generate γ-amino alcohols. acs.org Similarly, the ring opening of aziridines can also lead to suitable precursors. The choice of starting materials and reactions will depend on the desired substitution pattern and stereochemistry.

Introduction of the Sulfonyl Group: Sulfonylation Reactions

With the azetidine ring in place, the next key step is the introduction of the 4-methylbenzylsulfonyl group. This is typically achieved through a sulfonylation reaction.

If a 3-aminoazetidine precursor is synthesized, it can be reacted with 4-methylbenzylsulfonyl chloride in the presence of a base to form the corresponding sulfonamide. However, for the target molecule, the sulfonyl group is attached to a carbon atom of the azetidine ring.

Therefore, a more relevant approach involves the reaction of a nucleophilic azetidine derivative with a sulfonylating agent or the oxidation of a corresponding sulfide (B99878).

Oxidation of Sulfides to Sulfones in the Azetidine Context

A common and effective method for the formation of sulfones is the oxidation of the corresponding sulfides. organic-chemistry.orgthieme-connect.com This two-step approach involves first introducing a 4-methylbenzylthio group onto the azetidine ring, followed by oxidation to the sulfone.

The introduction of the thioether can be accomplished by reacting a 3-haloazetidine or a 3-azetidinol derivative (activated as a mesylate or tosylate) with 4-methylbenzylthiol in the presence of a base.

Once the 3-((4-methylbenzyl)thio)azetidine intermediate is obtained, it can be oxidized to the desired sulfone. A variety of oxidizing agents can be used for this transformation. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions, especially given the strained nature of the azetidine ring. acsgcipr.org

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with a metal catalyst (e.g., Ti, W) | Can be selective for sulfoxide (B87167) or sulfone | nih.govbohrium.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | Often requires 2 equivalents for sulfone formation | General knowledge |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature | Strong oxidant, risk of over-oxidation | organic-chemistry.org |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | Effective for sulfide to sulfone oxidation | General knowledge |

The choice of oxidant will depend on the stability of the azetidine ring and any other functional groups present in the molecule. Hydrogen peroxide in the presence of a suitable catalyst often provides a green and efficient method for this transformation. bohrium.com

Sulfonyl Halide Reactivity with Nitrogen and Carbon Nucleophiles

The direct sulfonylation of the azetidine nitrogen with a sulfonyl halide is a common strategy for preparing N-sulfonylated azetidines. However, for the synthesis of 3-((4-methylbenzyl)sulfonyl)azetidine, the sulfonyl group is attached to the C3 position of the azetidine ring. This requires a different approach where the azetidine acts as a nucleophile via its C3 position or a pre-installed nucleophilic group at C3.

One potential pathway involves the use of a 3-lithiated azetidine derivative, which can act as a carbon nucleophile. Such organometallic azetidine species can be generated and subsequently reacted with an electrophilic sulfur reagent like 4-methylbenzylsulfonyl chloride. nih.gov Another approach would be the reaction of a 3-aminoazetidine derivative with 4-methylbenzylsulfonyl chloride. In this case, the exocyclic amino group acts as the nitrogen nucleophile, leading to the formation of a sulfonamide linkage at the C3 position.

Compared to more reactive sulfonyl chlorides, sulfonyl fluorides are notably more stable and can withstand a broader range of reaction conditions, which can be advantageous in multi-step syntheses. acs.org

Alternative Sulfonylation Routes and Conditions

Modern synthetic methods offer alternatives to traditional sulfonylation with sulfonyl chlorides. Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for creating substituted azetidines. nih.gov In a synthetic route targeting the target molecule, one could envision a strategy starting from a protected 3-hydroxyazetidine, which is converted into an azetidine sulfonyl fluoride. This ASF could then undergo a Sulfur-Fluoride Exchange (SuFEx) reaction with an appropriate nucleophile. acs.org

Alternatively, a defluorosulfonylation (deFS) pathway can be triggered under mild thermal conditions (e.g., 60 °C), where the ASF generates a reactive carbocation intermediate that couples with a wide range of nucleophiles. nih.govnih.gov This approach could be used to introduce other functionalities to the azetidine ring. Other modern sulfonylation techniques include electrochemical methods involving the oxidative coupling of amines and thiols or the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.comacs.org These methods provide milder conditions and higher functional group tolerance compared to classical approaches. thieme-connect.com

Coupling Reactions for the 4-Methylbenzyl Moiety Integration

The integration of the 4-methylbenzyl group can be achieved either before or after the formation of the sulfonylazetidine core, primarily through nucleophilic substitution or organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions in Azetidine Derivatives

Nucleophilic substitution is a fundamental reaction for forming both the azetidine ring and for its subsequent functionalization. magtech.com.cnchemguide.co.uk A common route to azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related substrate where the amino group displaces a leaving group. rsc.orgrsc.org In the context of synthesizing 3-((4-methylbenzyl)sulfonyl)azetidine, a plausible route would involve the reaction of a precursor containing the 4-methylbenzylsulfonyl group with a suitable three-carbon chain bearing an amine and a leaving group.

Alternatively, a pre-formed azetidine ring with a suitable leaving group at the C3 position, such as 3-iodoazetidine (B8093280) or azetidin-3-yl methanesulfonate, can react with a nucleophile like sodium 4-methylbenzylsulfinate. This SN2 reaction would directly install the desired sulfonyl moiety onto the azetidine core. nih.gov The success of such substitutions depends heavily on steric hindrance at the tertiary carbon center of the azetidine ring. nih.gov

Organometallic Coupling Approaches (e.g., Cross-Coupling Reactions)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to introduce the 4-methylbenzyl group. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for its high functional group tolerance. nih.govacs.org A synthetic strategy could involve the coupling of a 3-(arylsulfonyl)azetidine, where the aryl group is a halide (e.g., 4-bromobenzylsulfonyl), with a suitable organoboron reagent like methylboronic acid. Conversely, a 3-(methylsulfonyl)azetidine could be coupled with a 4-halobenzyl derivative. The Suzuki-Miyaura coupling of benzylic halides with arylboronic acids or their derivatives is a well-established method for forming diarylmethane structures. nih.govrsc.orgnih.gov

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another versatile option. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for coupling sp3-hybridized carbons. wikipedia.org A potential route would involve the reaction of a 3-(halosulfonyl)azetidine derivative with a 4-methylbenzylzinc halide. Palladium catalysts generally offer higher yields and functional group tolerance in these reactions. wikipedia.org Nickel-catalyzed variants are also effective and have been applied to the coupling of benzylic alcohol derivatives. nih.gov

Optimization of Reaction Conditions and Yields: Catalyst Systems and Solvent Effects

The efficiency and yield of the synthetic routes to 3-((4-methylbenzyl)sulfonyl)azetidine are highly dependent on the careful optimization of reaction conditions, particularly for the key cross-coupling steps.

Catalyst Systems: For palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings, the choice of ligand is critical. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like P(t-Bu)3 are commonly used. acs.orgresearchgate.net The catalyst precursor, often a Pd(II) salt like Pd(OAc)2 or PdCl2, is reduced in situ to the active Pd(0) species. rsc.org For Negishi couplings, both palladium and nickel catalysts are effective, with ligands like triphenylphosphine, dppe, and BINAP being common choices. wikipedia.org

Solvent Effects: The solvent plays a crucial role in modulating catalyst activity and reaction selectivity. scispace.comrsc.org In palladium-catalyzed cross-couplings, a range of solvents can be used, from nonpolar options like toluene (B28343) and THF to polar aprotic solvents like DMF and acetonitrile. nih.govwhiterose.ac.uk The choice of solvent can influence the stability of catalytic intermediates and the rate of key steps like oxidative addition and reductive elimination. nih.govwhiterose.ac.uk For instance, polar solvents can stabilize charged palladium species, which may alter the selectivity of the reaction. nih.gov Often, solvent mixtures, such as THF/H2O, are used, particularly in Suzuki-Miyaura reactions involving boronic acids or their salts. nih.govacs.org

Base and Temperature: The choice of base is also critical, especially in Suzuki-Miyaura couplings. Inorganic bases like Cs2CO3 and K2CO3 are frequently employed to facilitate the transmetalation step. nih.govacs.orgresearchgate.net Reaction temperature is another key parameter to optimize, with many cross-coupling reactions being run at elevated temperatures (e.g., 70-90 °C) to ensure a reasonable reaction rate. nih.govacs.org

Below is a table summarizing typical conditions for relevant coupling reactions.

| Reaction Type | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf) (2%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 70-95 |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / NHC Ligand (0.0005%) | K₂CO₃ | Dioxane | 100 | 85-99 |

| Negishi Coupling | Pd(P(t-Bu)₃)₂ (1-2%) | - | THF | 25-65 | 80-98 |

| Negishi Coupling | Ni(acac)₂ / Ligand (5-10%) | - | DMA or THF | 25-80 | 75-90 |

| Sulfonylation (with ASF) | - | K₂CO₃ | Acetonitrile | 60 | 70-90 |

Data synthesized from analogous reactions reported in the literature. nih.govwikipedia.orgacs.orgorganic-chemistry.orgresearchgate.net

Purification and Isolation Methodologies for Synthetic Intermediates and Target Compound

The purification of intermediates and the final product, 3-((4-methylbenzyl)sulfonyl)azetidine, is crucial for obtaining a compound of high purity. Given the polar nature of the sulfonyl group and the nitrogen heterocycle, specific techniques are required.

Chromatography: Column chromatography is the most common technique for purifying compounds of moderate to high polarity. openaccesspub.org Silica (B1680970) gel is the standard stationary phase. For polar and basic compounds like azetidines, streaking on the column can be an issue. reddit.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent system (e.g., dichloromethane/methanol). reddit.com For highly polar compounds, reverse-phase chromatography, using a C18-functionalized silica stationary phase and polar eluents like water/acetonitrile or water/methanol mixtures, can be a powerful alternative. reddit.comnih.gov

Crystallization/Recrystallization: If the target compound or its intermediates are crystalline solids, recrystallization is an excellent method for achieving high purity. masterorganicchemistry.com The process involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solvent.

Extraction: Liquid-liquid extraction is a standard workup procedure used to separate the desired product from inorganic salts and other impurities based on its solubility in two immiscible solvents (e.g., an organic solvent like ethyl acetate (B1210297) and an aqueous solution). openaccesspub.org Acid-base extraction can be particularly useful for compounds containing amine groups, like azetidine, allowing for their separation from neutral or acidic impurities. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of 3 4 Methylbenzyl Sulfonyl Azetidine

Transformations Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 3-((4-Methylbenzyl)sulfonyl)azetidine is largely dictated by its inherent ring strain, estimated to be around 25.4 kcal/mol. This strain makes the four-membered ring susceptible to reactions that lead to ring-opening, thereby relieving the strain. The presence of a sulfonyl group at the 3-position is expected to influence the regioselectivity of such reactions.

Nucleophilic Ring-Opening Reactions and Regioselectivity Studies

Nucleophilic ring-opening is a characteristic reaction of azetidines, typically proceeding via an SN2 mechanism. nih.gov For this to occur with 3-((4-Methylbenzyl)sulfonyl)azetidine, the nitrogen atom must first be activated, for example, by protonation or conversion into a quaternary azetidinium salt. This activation enhances the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack is a critical aspect. Generally, in activated azetidinium ions, the nucleophile attacks the less substituted carbon atom. In the case of 3-((4-Methylbenzyl)sulfonyl)azetidine, both C2 and C4 are unsubstituted. However, the electron-withdrawing nature of the sulfonyl group at C3 would likely influence the electron density at the adjacent carbons. It is plausible that nucleophilic attack would preferentially occur at the C2 or C4 position, leading to the formation of a substituted γ-aminosulfone. The precise regioselectivity would depend on the nature of the nucleophile and the reaction conditions. Studies on other substituted azetidines have shown that both electronic and steric factors govern the outcome of ring-opening reactions. nih.gov

Table 1: Predicted Products of Nucleophilic Ring-Opening of Activated 3-((4-Methylbenzyl)sulfonyl)azetidine

| Nucleophile (Nu⁻) | Predicted Product |

| Cyanide (CN⁻) | 3-Amino-2-((4-methylbenzyl)sulfonyl)butanenitrile |

| Azide (N₃⁻) | 1-Azido-3-amino-2-((4-methylbenzyl)sulfonyl)propane |

| Thiophenoxide (PhS⁻) | N-(3-((4-Methylbenzyl)sulfonyl)-1-(phenylthio)propan-2-yl)amine |

| Methoxide (MeO⁻) | N-(3-Methoxy-1-((4-methylbenzyl)sulfonyl)propan-2-yl)amine |

Note: The table presents hypothetical products and the regioselectivity would need to be determined experimentally.

Reactions at the Azetidine Nitrogen Atom: Acylation, Alkylation, and Functionalization

The nitrogen atom in 3-((4-Methylbenzyl)sulfonyl)azetidine is a secondary amine and is expected to exhibit typical nucleophilic character. It can readily undergo a variety of functionalization reactions.

Acylation: The nitrogen can be acylated using acyl chlorides, anhydrides, or other activated acyl sources to form the corresponding N-acyl-3-((4-methylbenzyl)sulfonyl)azetidine. Such reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The reaction of indoles with thioesters in the presence of a base is a known method for N-acylation, which could potentially be adapted. beilstein-journals.orgnih.gov

Alkylation: N-alkylation can be achieved by reacting the azetidine with alkyl halides. The reactivity would be similar to that of other secondary amines. For instance, reaction with bromoacetonitrile (B46782) has been used to alkylate other azetidine-based scaffolds. nih.gov The rate of reaction may be influenced by the steric hindrance around the nitrogen atom.

Sulfonylation: The nitrogen atom can also be sulfonylated with sulfonyl chlorides in the presence of a base to yield N-sulfonyl-3-((4-methylbenzyl)sulfonyl)azetidine.

Table 2: Predicted Functionalization Reactions at the Azetidine Nitrogen

| Reagent | Reaction Type | Predicted Product |

| Acetyl chloride | Acylation | 1-Acetyl-3-((4-methylbenzyl)sulfonyl)azetidine |

| Methyl iodide | Alkylation | 1-Methyl-3-((4-methylbenzyl)sulfonyl)azetidine |

| Benzyl (B1604629) bromide | Alkylation | 1-Benzyl-3-((4-methylbenzyl)sulfonyl)azetidine |

| Benzenesulfonyl chloride | Sulfonylation | 1-(Phenylsulfonyl)-3-((4-methylbenzyl)sulfonyl)azetidine |

Alpha-Functionalization of the Azetidine Ring Carbon Atoms

Functionalization of the carbon atoms alpha to the nitrogen (C2 and C4) is more challenging but potentially achievable. One possible route is through deprotonation using a strong base, such as an organolithium reagent, to form an α-amino carbanion, which can then react with an electrophile. The presence of the sulfonyl group at the 3-position might influence the acidity of the protons at C2 and C4. Studies on the α-lithiation of N-thiopivaloylazetidin-3-ol have demonstrated the feasibility of introducing substituents at the 2-position, suggesting that similar transformations might be possible for 3-sulfonylated azetidines with appropriate N-protection. nih.gov The regioselectivity of such a deprotonation would be an important consideration.

Reactivity of the Sulfonyl Moiety

The sulfonyl group is generally stable, but it can undergo certain transformations under specific conditions.

Reductions of the Sulfonyl Group to Other Oxidation States

The reduction of sulfones to sulfides is a known transformation, although it often requires strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the sulfonyl group. However, these conditions might also lead to the opening of the strained azetidine ring. Therefore, achieving selective reduction of the sulfonyl group without affecting the azetidine ring would be a significant synthetic challenge.

Reactions at the Sulfonyl Oxygen Atoms or Adjacent Protons

Reactions involving the sulfonyl oxygen atoms are uncommon as they are generally unreactive. The protons on the benzyl group adjacent to the sulfonyl moiety are not acidic and are unlikely to participate in reactions. The protons on the carbon atom to which the sulfonyl group is attached (C3) are also not typically acidic enough for easy deprotonation, although in the presence of a very strong base, this could be a possibility, leading to the formation of a carbanion that could be trapped by an electrophile.

Chemical Modifications of the 4-Methylbenzyl Substituent

The 4-methylbenzyl group provides two primary sites for chemical transformation: the aromatic phenyl ring and the benzylic methyl group. These sites allow for a range of modifications to alter the compound's steric and electronic properties.

The phenyl ring of the 4-methylbenzyl substituent can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents: the activating methyl group and the deactivating –CH2SO2-azetidine group. The methyl group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. docbrown.infolibretexts.org Conversely, the entire alkylsulfonyl substituent is generally deactivating due to the electron-withdrawing nature of the sulfonyl group.

Given that the para position is already occupied by the methyl group, electrophilic attack is expected to occur at the ortho positions relative to the methyl group (positions 3 and 5 on the ring). Steric hindrance from the bulky –CH2SO2-azetidine substituent may influence the ratio of the resulting isomers. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comwikipedia.orglibretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-((3-Nitro-4-methylbenzyl)sulfonyl)azetidine | The nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com The reaction introduces a nitro group onto the aromatic ring. |

| Bromination | Br₂, FeBr₃ | 3-((3-Bromo-4-methylbenzyl)sulfonyl)azetidine | A Lewis acid catalyst like FeBr₃ is required to activate the halogen, making it sufficiently electrophilic to react with the aromatic ring. libretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 2-Methyl-5-((3-sulfonylazetidin-1-yl)methyl)benzenesulfonic acid | This reaction is reversible and can be used as a method to install a temporary blocking group to direct other substituents. wikipedia.orgmasterorganicchemistry.com |

The benzylic methyl group is a versatile handle for further functionalization through oxidation, halogenation, and subsequent coupling reactions.

Oxidation: The methyl group can be oxidized to various states, most commonly to a carboxylic acid. Strong oxidizing agents are typically required for this transformation. For instance, cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) are known to selectively oxidize methyl groups on aromatic rings to aldehydes. thieme-connect.de More forceful conditions can yield the corresponding carboxylic acid.

Halogenation: Free-radical halogenation, often initiated by UV light or a radical initiator, can replace the hydrogen atoms of the methyl group with halogens. This reaction typically proceeds stepwise, and controlling the stoichiometry of the halogenating agent can favor the mono-, di-, or tri-halogenated product. libretexts.org The resulting benzyl halides are valuable intermediates.

Coupling Reactions: The conversion of the methyl group to a benzylic halide opens pathways for various C-C and C-S bond-forming reactions. For example, palladium-catalyzed reactions can couple benzylic carbonates with sulfinates to form benzylic sulfones. organic-chemistry.org Similarly, benzylic halides can react with a range of nucleophiles in substitution reactions.

Table 2: Representative Reactions at the Benzylic Methyl Group

| Reaction Type | Typical Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ or Ce(IV) salts | Carboxylic Acid (–COOH) | Harsh conditions may be required, potentially affecting other parts of the molecule. thieme-connect.de |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | Bromomethyl (–CH₂Br) | This reaction is selective for the benzylic position due to the stability of the intermediate benzyl radical. organic-chemistry.org |

| C-S Coupling (from halide) | Sodium p-toluenesulfinate (NaSO₂Tol) | Sulfone (–CH₂SO₂Tol) | Forms a new sulfone linkage, demonstrating the utility of the benzylic halide intermediate. organic-chemistry.org |

Investigations into Reaction Mechanisms and Pathways

Understanding the mechanisms of reactions involving 3-((4-Methylbenzyl)sulfonyl)azetidine is crucial for controlling reaction outcomes and designing new synthetic routes. Techniques such as spectroscopic monitoring, kinetic studies, and isotopic labeling are instrumental in elucidating these pathways.

Real-time monitoring of chemical reactions provides invaluable data on reaction rates, the formation of intermediates, and the depletion of reactants. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. nih.gov By using a fiber-optic probe immersed in the reaction mixture, changes in vibrational frequencies corresponding to specific functional groups can be tracked over time.

For reactions involving 3-((4-Methylbenzyl)sulfonyl)azetidine, FTIR could be used to:

Monitor Azetidine Ring-Opening: The characteristic stretching and bending vibrations of the C-N and C-C bonds within the strained azetidine ring would disappear upon cleavage, accompanied by the appearance of new signals corresponding to the ring-opened product.

Detect Intermediates: In complex reactions, transient species may be detected. For example, in the lithiation of an azetidine derivative, in situ FT-IR has been used to observe the formation of the lithiated intermediate, distinguished by a shift in the C=N stretching frequency of an attached oxazoline (B21484) ring. mdpi.com

Track Substituent Modifications: Changes to the sulfonyl group (S=O stretches) or modifications to the 4-methylbenzyl group could be followed by observing their characteristic IR absorptions.

Kinetic studies are fundamental to determining the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. By systematically varying these parameters, a rate law can be established, which provides a mathematical description of the reaction mechanism.

For a reaction such as the nucleophilic ring-opening of 3-((4-Methylbenzyl)sulfonyl)azetidine, a kinetic study would involve:

Measuring Reaction Rates: The concentration of the reactant or product would be measured at different time intervals using techniques like HPLC, GC, or spectroscopy.

Determining the Rate Law: By analyzing how the initial rate changes with different starting concentrations of the azetidine and the nucleophile, the order of the reaction with respect to each component can be determined.

Calculating Activation Energy (Ea): By conducting the reaction at various temperatures and applying the Arrhenius equation, the activation energy can be calculated. This value represents the minimum energy barrier that must be overcome for the reaction to occur and offers insight into the transition state.

Such studies have been extensively applied to related compounds, like the oxidation reactions involving N-chloro-4-methylbenzene sulphonamide (Chloramine-T), to propose detailed reaction mechanisms. nih.gov

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a sophisticated technique used to trace the path of atoms through a reaction and to probe the nature of bond-breaking and bond-forming steps. nih.gov

Deuterium Labeling Experiments: By selectively replacing hydrogen atoms with deuterium at specific positions in the 3-((4-Methylbenzyl)sulfonyl)azetidine molecule, one can gain significant mechanistic information.

Kinetic Isotope Effect (KIE): If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (which forms a stronger bond) will slow the reaction down. Observing a KIE upon deuterating the benzylic methyl group, for example, would provide strong evidence that a C-H bond at that position is cleaved in the slowest step.

Pathway Elucidation: In complex rearrangements, deuterium acts as a label to track which part of the molecule moves where. This can help distinguish between different possible mechanistic pathways. Electrochemical studies have demonstrated that the position alpha to a sulfur atom in sulfonamides can be selectively deuterated, showcasing a method to prepare such labeled compounds. rsc.org

Crossover Experiments: These experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between two or more molecules). In a crossover experiment, a mixture of two similar but isotopically labeled reactants is subjected to the reaction conditions. If the reaction is intermolecular, "crossover" products containing fragments from both starting materials will be formed. If it is strictly intramolecular, no such crossover products will be observed.

Derivatization and Analogue Synthesis of 3 4 Methylbenzyl Sulfonyl Azetidine

Rational Design Principles for Structural Diversification

The structural diversification of lead compounds like 3-((4-Methylbenzyl)sulfonyl)azetidine is a cornerstone of modern drug discovery. Key rational design principles are employed to systematically explore the chemical space around the core scaffold, aiming to enhance desired properties while minimizing potential liabilities.

One of the most prominent strategies is bioisosterism , which involves the replacement of a functional group with another that retains similar physical or chemical properties, often leading to broadly similar biological effects. tandfonline.comzu.ac.aeacs.org This principle is highly applicable to both the sulfonyl group and the azetidine (B1206935) ring. For the sulfonyl moiety, bioisosteres can be used to fine-tune acidity, hydrogen bonding capacity, and metabolic stability. tandfonline.comresearchgate.net For the azetidine ring, larger or smaller nitrogen-containing heterocycles could be substituted to alter the three-dimensional conformation and vector projections of the substituents. nih.gov

Another key principle is conformational restriction . The inherent strain of the four-membered azetidine ring provides a rigid scaffold that limits the conformational freedom of the molecule. rsc.orgresearchgate.net Synthesizing analogues with additional substituents on the azetidine ring can further lock the conformation, which can be advantageous for optimizing interactions with a biological target. This strategy was employed in the design of TZT-1027 analogues, where a 3-aryl-azetidine moiety was used to replace a more flexible phenylethyl group, leading to potent antitumor agents. researchgate.net

Structure-Activity Relationship (SAR) studies form the empirical backbone of rational design. By synthesizing a library of analogues with systematic variations—for instance, altering the position of the methyl group on the benzyl (B1604629) ring or replacing it with other functional groups—researchers can map how specific structural changes influence the compound's activity.

Finally, scaffold hopping can be employed, where the central azetidine ring is replaced by other four-membered heterocycles like oxetanes or thietanes, or even different ring systems altogether, to explore novel chemical space while retaining key pharmacophoric features. researchgate.net

Synthesis of Azetidine Ring System Analogs

The synthesis of analogs focusing on the azetidine ring itself is crucial for probing the importance of this strained heterocyclic system.

Substituent Effects on Azetidine Ring Reactivity and Stability

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, yet stable enough for practical handling. rsc.orgresearchgate.net

The substituent on the azetidine nitrogen plays a critical role in modulating this reactivity. Electron-withdrawing groups, such as the sulfonyl group present in 3-((4-Methylbenzyl)sulfonyl)azetidine, significantly activate the ring. researchgate.net This activation facilitates nucleophilic ring-opening reactions, a property that can be exploited for further chemical transformations. researchgate.net Conversely, N-acyl or N-sulfonyl functionalities make the azetidine less prone to cleavage by Lewis acids compared to versions with more basic nitrogen atoms. rsc.org

Stereoisomeric Derivatives and their Synthetic Routes

The synthesis of specific stereoisomers is paramount when a molecule interacts with a chiral biological environment. For a 3-substituted azetidine, introducing another substituent at the 2- or 4-position creates stereocenters, leading to the possibility of cis and trans diastereomers.

Several stereoselective synthetic strategies have been developed for azetidines:

Diastereoselective Reduction: One common approach is the reduction of a β-lactam (azetidin-2-one) precursor. For instance, the NaBH4-promoted reduction of C-3 functionalized azetidin-2-ones can lead to the diastereoselective formation of trans-azetidines. rsc.org

Intramolecular Cyclization: Stereoselective synthesis of cis-2,3-disubstituted azetidines can be achieved through methods like diastereoselective hydrozirconation followed by cyclization. rsc.org The iodocyclization of homoallyl amines has also been shown to produce cis-azetidines stereoselectively. rsc.org

[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for creating functionalized azetidines, often with controllable stereochemistry. rsc.org

From Chiral Precursors: An efficient approach for preparing novel cis- and trans-azetidine analogs involves starting from stereochemically defined intermediates. For example, cis- and trans-N-benzyloxycarbonyl-1,4-diformylazetidine isomers have been used to synthesize corresponding disubstituted azetidine analogs with defined stereochemistry. nih.gov

These methods provide a toolbox for accessing specific stereoisomeric derivatives of 3-((4-Methylbenzyl)sulfonyl)azetidine, allowing for a detailed investigation of how stereochemistry impacts its properties.

Modifications of the Sulfonyl Linkage and Substituents

Altering the sulfonyl linkage and its attached aryl group provides another major avenue for structural diversification.

Isosteric Replacements for the Sulfonyl Group

Bioisosterism is a powerful strategy to modulate the properties of a molecule by replacing a functional group with another that has similar spatial and electronic characteristics. zu.ac.ae The sulfonyl group is a versatile pharmacophore, but its properties can be fine-tuned through isosteric replacement to improve aspects like solubility, acidity, and binding interactions. researchgate.net

The sulfonamide group is a classic bioisostere for the carboxylic acid group and vice-versa. tandfonline.comzu.ac.aesemanticscholar.org More broadly, the sulfonyl group itself can be replaced by a variety of other functionalities.

| Original Group | Isosteric Replacement | Rationale and Impact |

| Sulfonyl (-SO₂-) | Sulfonamide (-SO₂NR-) | Introduces a hydrogen bond donor (if R=H), alters polarity and pKa. researchgate.net |

| Sulfonyl (-SO₂-) | Sulfoximine (-S(O)NR-) | Offers a different three-dimensional geometry and hydrogen bonding pattern compared to sulfones. acs.org |

| Sulfonyl (-SO₂-) | Sulfonimidamide (-S(NR)NR₂-) | Considered a mono-aza analog of sulfonamides, gaining popularity in drug design. acs.org |

| Sulfonyl (-SO₂-) | Carbonyl (-CO-) | Similar in molecular size and charge distribution, can act as a bioisostere. researchgate.net |

| Sulfonyl (-SO₂-) | Phosphate (-PO(OR)₂-) | Can mimic charge distribution and size. researchgate.net |

| Sulfonyl (-SO₂-) | Tetrazole | Often used as a non-classical isostere for carboxylic acids and sulfonamides, affecting acidity and metabolic stability. tandfonline.comzu.ac.ae |

This table presents common isosteric replacements for the sulfonyl group based on established principles in medicinal chemistry.

These replacements can significantly alter the molecule's interaction with biological targets and its pharmacokinetic profile. zu.ac.ae

Varied Alkyl/Aryl Sulfonyl Moieties and their Impact on Reactivity

Modification of the 4-methylbenzyl group attached to the sulfonyl moiety offers a direct way to modulate the electronic properties of the entire sulfonyl group and, by extension, the reactivity of the azetidine ring. The sulfonyl group is strongly electron-withdrawing, a property that activates the N-sulfonyl azetidine ring to nucleophilic attack. researchgate.netresearchgate.net

The nature of the aryl substituent directly influences the degree of this electron-withdrawing effect.

Electron-Donating Groups (EDGs): Placing EDGs (e.g., methoxy (B1213986), amino) on the benzyl ring would decrease the electron-withdrawing strength of the sulfonyl group. This would slightly reduce the reactivity of the azetidine ring towards nucleophilic ring-opening.

Electron-Withdrawing Groups (EWGs): Conversely, replacing the methyl group with strong EWGs (e.g., nitro, trifluoromethyl, cyano) would enhance the electron-withdrawing nature of the sulfonyl group. This would further activate the azetidine ring, making it more susceptible to nucleophilic attack and potentially altering its metabolic stability.

Aromatic Ring Substituent Variations on the 4-Methylbenzyl Group

The 4-methylbenzyl group of 3-((4-Methylbenzyl)sulfonyl)azetidine serves as a prime target for derivatization. By introducing various substituents onto this aromatic ring, it is possible to systematically modulate the compound's properties. These modifications can be broadly categorized by their electronic and steric influence.

Electronic and Steric Effects of Aromatic Substituents on Chemical Behavior

The chemical behavior of the entire molecule is significantly influenced by the electronic properties of substituents on the benzyl ring. These effects can be understood through the concepts of induction and resonance. lumenlearning.comlibretexts.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) decrease it. vedantu.com

The sulfonyl group itself is strongly electron-withdrawing, which impacts the electron distribution across the molecule. researchgate.net When additional substituents are placed on the phenyl ring, they can either augment or oppose this effect. For instance, an EWG like a nitro group (-NO₂) would further decrease the electron density on the ring and, by induction, on the sulfur atom. Conversely, an EDG like a methoxy group (-OCH₃) would donate electron density through resonance, partially counteracting the sulfonyl group's pull. vedantu.comresearchgate.net

These electronic shifts have predictable consequences:

Acidity of α-protons: The protons on the carbon between the phenyl ring and the sulfonyl group can become more acidic with the introduction of EWGs, as the resulting carbanion is better stabilized. researchgate.net

Reactivity of the Azetidine Ring: Changes in the electronic nature of the sulfonyl group can influence the ring strain and the nucleophilicity of the azetidine nitrogen, potentially affecting its reactivity in ring-opening or N-alkylation reactions.

Nucleophilic Aromatic Substitution (SNAr): While the benzyl group is not directly set up for SNAr, derivatization could introduce leaving groups, and the rate of such reactions would be highly dependent on the electronic nature of the other ring substituents. nih.govnih.gov

Steric effects also play a crucial role. Bulky substituents placed at the ortho positions (positions 3 and 5) relative to the benzylic carbon can hinder reactions at the benzylic position or at the sulfonyl group. This steric hindrance can influence reaction rates and the conformational preferences of the molecule. lumenlearning.com

The following interactive table summarizes the expected electronic effects of various substituents on the aromatic ring.

| Substituent | Hammett Sigma (σp) Value | Classification | Expected Electronic Effect |

| -OCH₃ | -0.27 | Strong Electron Donating | Increases electron density on the ring via resonance. |

| -CH₃ | -0.17 | Weak Electron Donating | Increases electron density on the ring via induction. |

| -H | 0.00 | Neutral | Baseline for comparison. |

| -Cl | 0.23 | Weak Electron Withdrawing | Withdraws electron density via induction. |

| -CF₃ | 0.54 | Strong Electron Withdrawing | Strongly withdraws electron density via induction. |

| -NO₂ | 0.78 | Strong Electron Withdrawing | Strongly withdraws electron density via induction and resonance. |

Note: Hammett parameters are a measure of the electronic effect of a substituent in a para position.

Heteroaromatic Replacements for the Phenyl Ring

In medicinal chemistry and materials science, replacing a phenyl ring with a heteroaromatic ring is a common strategy known as bioisosteric replacement. nih.gov This approach can be applied to the 4-methylphenyl moiety of the target compound to fine-tune properties such as solubility, metabolic stability, and intermolecular interactions, without drastically altering the core structure. acs.orgnih.gov

Potential heteroaromatic replacements for the toluene-derived ring include:

Pyridine: The nitrogen atom in the ring acts as a hydrogen bond acceptor and increases polarity. The position of the nitrogen (2-, 3-, or 4-pyridyl) would significantly alter the electronic and steric profile.

Thiophene: As a five-membered, electron-rich heterocycle, it is often considered a close isostere of benzene. nih.gov

Pyrazole and Imidazole: These five-membered rings contain two nitrogen atoms, offering multiple sites for hydrogen bonding and altering the dipole moment of the molecule.

Thiazole and Oxazole: These heterocycles introduce both a nitrogen and a second heteroatom (sulfur or oxygen), providing unique electronic properties and interaction points.

The choice of heterocycle and its point of attachment would create analogues with distinct chemical personalities, potentially leading to novel reactivity and applications. nih.gov

The table below outlines some potential heteroaromatic isosteres for the 4-methylphenyl group.

| Heteroaromatic Ring | Key Features | Potential Impact |

| Pyridyl | Contains a nitrogen atom; basic. | Increases aqueous solubility; introduces a hydrogen bond acceptor site. |

| Thienyl | Sulfur-containing; electron-rich. | Can alter metabolic pathways; similar sterically to phenyl. |

| Furanyl | Oxygen-containing; electron-rich. | Can participate in hydrogen bonding; generally more polar than phenyl. |

| Pyrazolyl | Two adjacent nitrogen atoms. | Provides both H-bond donor and acceptor sites; can influence conformation. |

| Thiazolyl | Contains nitrogen and sulfur. | Offers unique electronic properties and potential for metal coordination. |

Structure-Reactivity Relationships (SRR) in Chemical Transformations

Structure-Reactivity Relationships (SRR) provide a framework for understanding how the modifications described above translate into observable changes in chemical reactions. By systematically altering the structure of 3-((4-Methylbenzyl)sulfonyl)azetidine, one can establish correlations between molecular features and reaction outcomes.

Correlating Structural Modulations with Reaction Selectivity

The selectivity of a chemical reaction—be it regioselectivity, chemoselectivity, or stereoselectivity—can be highly sensitive to the electronic and steric environment of the reacting centers. For derivatives of 3-((4-Methylbenzyl)sulfonyl)azetidine, several correlations can be anticipated.

For instance, in a potential ring-opening reaction of the azetidine, the regioselectivity of a nucleophile's attack could be influenced by the electronic nature of the sulfonyl group. A more electron-withdrawing aryl sulfonyl group (e.g., with a -NO₂ substituent) could polarize the C-N bonds of the azetidine ring to a greater extent, potentially directing a nucleophile to a specific carbon.

Similarly, if a reaction targets the benzylic C-H bonds, the presence of electron-withdrawing groups on the aromatic ring could facilitate radical abstraction or deprotonation at this site, enhancing selectivity for reactions at the benzylic position over other sites in the molecule. The reactivity of N-heterocycles can be tuned by the electronic properties of their substituents. nih.gov

The following table provides a conceptual correlation between substituent type and potential changes in reaction selectivity.

| Substituent Type on Benzyl Ring | Predicted Effect on Sulfonyl Group | Potential Impact on Reaction Selectivity |

| Strong Electron Donating (-OCH₃) | Reduced electron-withdrawing character. | May decrease selectivity in reactions dependent on C-H acidity alpha to the sulfonyl group. |

| Weak Electron Donating (-CH₃) | Slightly reduced electron-withdrawing character. | Minor impact on selectivity compared to the unsubstituted analogue. |

| Strong Electron Withdrawing (-NO₂) | Enhanced electron-withdrawing character. | May increase regioselectivity in azetidine ring-opening by further polarizing C-N bonds. |

| Bulky Ortho Group (-C(CH₃)₃) | Steric hindrance around the benzylic position. | May direct reactions away from the benzylic position, favoring functionalization of the azetidine ring. |

Impact of Derivatization on Synthetic Accessibility and Yields

A plausible synthesis of these compounds could involve the reaction of a substituted 4-methylbenzylsulfonyl chloride with a 3-substituted azetidine precursor. The success of this key step would depend on the properties of the sulfonyl chloride.

Electronic Effects: Highly electron-withdrawing groups on the aromatic ring would make the sulfur atom of the sulfonyl chloride more electrophilic and potentially more reactive, which could lead to higher yields. However, extreme activation might also increase the likelihood of side reactions or degradation.

Steric Effects: Bulky substituents near the sulfonyl chloride group could sterically hinder the approach of the azetidine nucleophile, leading to slower reaction rates and lower yields.

Starting Material Availability: The accessibility of the derivatized analogues is ultimately constrained by the commercial availability or ease of synthesis of the required substituted benzylsulfonyl chlorides.

The table below outlines the predicted impact of different substituent types on the yield of a hypothetical sulfonylation reaction to form the final product.

| Substituent on Benzylsulfonyl Chloride | Predicted Electronic/Steric Impact | Predicted Impact on Synthetic Yield | Rationale |

| -H | Baseline | Moderate to High | Standard reactivity for the sulfonylation reaction. |

| -OCH₃ (para) | Electron-donating | Moderate | May slightly decrease the electrophilicity of the sulfonyl chloride, potentially slowing the reaction. |

| -NO₂ (para) | Electron-withdrawing | High | Increases the electrophilicity of the sulfur atom, likely leading to a faster reaction and higher yield. |

| -C(CH₃)₃ (ortho) | Sterically bulky | Low | Significant steric hindrance is expected to impede the nucleophilic attack by the azetidine, reducing the yield. |

Computational and Theoretical Investigations of 3 4 Methylbenzyl Sulfonyl Azetidine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule like 3-((4-methylbenzyl)sulfonyl)azetidine at the atomic level. These in silico methods allow for the exploration of its structural and electronic characteristics without the need for empirical synthesis and analysis.

Conformational Analysis and Global/Local Energy Minima

The flexibility of the azetidine (B1206935) ring and the rotational freedom around the sulfur-carbon and carbon-nitrogen bonds suggest that 3-((4-methylbenzyl)sulfonyl)azetidine can exist in multiple conformations. A thorough conformational analysis would be the first step in a computational investigation. This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers.

Charge Distribution, Bond Orders, and Frontier Molecular Orbitals (FMO) Analysis

Once the minimum energy conformers are identified, their electronic structures can be analyzed in detail.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This provides insight into the molecule's polarity, potential sites for nucleophilic or electrophilic attack, and intermolecular interactions. The electron-withdrawing sulfonyl group is expected to significantly influence the charge distribution across the azetidine ring.

Bond Orders: The calculation of bond orders, using techniques like Wiberg bond indices from NBO analysis, would quantify the nature of the chemical bonds (single, double, or partial double bond character). This can reveal details about electron delocalization within the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 3-((4-methylbenzyl)sulfonyl)azetidine, the FMO analysis would identify the most probable regions for electron transfer in chemical reactions.

Prediction of Spectroscopic Parameters for Structural Elucidation Support

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the assignment of signals and confirm the proposed molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool. The computed frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations and confirm the presence of specific structural motifs.

Circular Dichroism: If the molecule is chiral or is studied in a chiral environment, its circular dichroism (CD) spectrum could be predicted. This would involve calculating the electronic transitions and their rotational strengths to aid in the determination of its absolute configuration.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Barriers

For any proposed reaction involving 3-((4-methylbenzyl)sulfonyl)azetidine, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the energies of the reactants, transition state, and products, the activation barrier (the energy difference between the reactants and the transition state) can be determined. This barrier is a critical factor in determining the rate of the reaction. A high activation barrier implies a slow reaction, while a low barrier suggests a faster process.

Solvation Effects on Reaction Pathways and Equilibria

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction pathways and equilibria. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation barriers and reaction energies.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in determining the reaction mechanism.

By incorporating solvation effects, computational studies can provide a more realistic and accurate picture of the chemical reactivity of 3-((4-methylbenzyl)sulfonyl)azetidine in a solution-phase environment.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 3-((4-Methylbenzyl)sulfonyl)azetidine are not extensively documented in publicly available research, the application of this computational technique to analogous azetidine-containing structures provides a framework for understanding its potential conformational dynamics and interaction profiles. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, offering insights into its flexibility, stability, and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

For structurally related azetidine derivatives, MD simulations have been employed to elucidate the stability of ligand-protein complexes. For instance, in studies involving azetidin-2-one (B1220530) derivatives as potential inhibitors of specific enzymes, MD simulations have been used to assess the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand-receptor complex. These parameters help in understanding the stability of the binding pose and the flexibility of different parts of the molecule within the binding site. Such analyses are crucial in drug discovery for predicting the efficacy and residence time of a drug candidate.

The conformational behavior of peptides containing 3-azetidinesulfonic acid residues has been studied, revealing considerable conformational flexibility. researchgate.net In solution, these related compounds are likely to adopt a flexible ensemble of conformations, including both extended and more compact structures. researchgate.net This suggests that 3-((4-Methylbenzyl)sulfonyl)azetidine would also exhibit a degree of conformational flexibility, which could be critical for its biological activity and physicochemical properties. The puckering of the azetidine ring, the orientation of the sulfonyl group, and the rotation of the 4-methylbenzyl moiety would be key conformational variables.

A hypothetical MD simulation of 3-((4-Methylbenzyl)sulfonyl)azetidine in an aqueous environment could provide valuable data on its hydration shell and the propensity for intermolecular hydrogen bonding. The sulfonyl group's oxygen atoms and the azetidine's nitrogen atom could act as hydrogen bond acceptors, influencing the molecule's solubility and interaction with biological targets.

Table 1: Potential Parameters for Molecular Dynamics Simulation of 3-((4-Methylbenzyl)sulfonyl)azetidine

| Parameter | Potential Focus of Investigation |

| Force Field | A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be selected to accurately model the atomic interactions of the molecule. |

| Solvent Model | An explicit solvent model, such as TIP3P or SPC/E, would be used to simulate the aqueous environment. |

| Simulation Time | Simulations would be run for a sufficient duration (nanoseconds to microseconds) to ensure adequate sampling of the conformational space. |

| Temperature and Pressure | The simulation would be conducted under conditions of constant temperature and pressure (NPT ensemble) to mimic physiological conditions. |

| Analysis Metrics | Key metrics for analysis would include RMSD, RMSF, radial distribution functions, and hydrogen bond analysis. |

In Silico Screening for Novel Synthetic Pathways or Catalytic Systems

Computational tools are increasingly being used to predict and guide the synthesis of complex molecules, including heterocycles like azetidines. thescience.dev For instance, researchers have developed computational models to predict the feasibility of photocatalyzed reactions for the formation of azetidine rings. thescience.dev These models can calculate the frontier orbital energies of potential reactants to predict their reactivity and the likelihood of a successful cycloaddition. thescience.dev Such an approach could be used to screen for novel precursors and photocatalysts for the synthesis of the 3-((4-Methylbenzyl)sulfonyl)azetidine core.

Retrosynthesis prediction models, often employing machine learning and artificial intelligence, are another powerful in silico tool. These programs can propose synthetic disconnections and suggest potential starting materials and reaction steps for a target molecule. By inputting the structure of 3-((4-Methylbenzyl)sulfonyl)azetidine, these algorithms could generate multiple potential synthetic routes, which could then be evaluated for their feasibility, efficiency, and cost-effectiveness.

Furthermore, computational methods can be used to design and optimize catalytic systems for specific reactions. For example, density functional theory (DFT) calculations can be employed to study the mechanism of a catalytic reaction, identify the rate-determining step, and predict how modifications to the catalyst structure might improve its activity and selectivity. This could be applied to the development of a novel catalyst for the sulfonation of an azetidine precursor or the formation of the azetidine ring itself.

Table 2: Hypothetical In Silico Screening Strategy for 3-((4-Methylbenzyl)sulfonyl)azetidine Synthesis

| Computational Method | Application to Synthesis | Potential Outcome |

| Quantum Mechanics (e.g., DFT) | Modeling reaction mechanisms and transition states for key synthetic steps. | Identification of the most energetically favorable reaction pathways and optimization of reaction conditions. |

| Retrosynthesis Software | Proposing multiple synthetic routes from commercially available starting materials. | Generation of novel and potentially more efficient synthetic strategies. |

| Machine Learning Models | Predicting the outcomes of reactions with different substrates and catalysts. | Rapid screening of a large number of potential synthetic variations to identify the most promising candidates for experimental validation. |

| Catalyst Design Software | Designing and optimizing catalysts for specific transformations, such as C-S bond formation or azetidine ring closure. | Discovery of more active, selective, and sustainable catalytic systems. |

Advanced Methodological Applications in the Study of 3 4 Methylbenzyl Sulfonyl Azetidine

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Continuous flow chemistry, or microreactor technology, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov For a molecule like 3-((4-Methylbenzyl)sulfonyl)azetidine, flow chemistry can be applied to both its formation and subsequent functionalization.

The synthesis of substituted azetidines often involves reactive intermediates, such as lithiated species, which can be challenging to handle in large-scale batch processes. acs.orgacs.org Flow technology enables the safe generation and immediate use of these intermediates at temperatures significantly higher than those feasible in batch reactors, drastically reducing reaction times from hours to seconds. acs.org For instance, a common precursor, N-Boc-3-iodoazetidine, can be lithiated and functionalized under continuous flow conditions to generate various C3-substituted azetidines. acs.orgacs.org This approach could be readily adapted for the synthesis of precursors to 3-((4-Methylbenzyl)sulfonyl)azetidine.

Furthermore, the sulfonylation step itself, reacting a substituted azetidine (B1206935) with 4-methylbenzylsulfonyl chloride, can be translated into a continuous process. Flow systems allow for precise control over stoichiometry, mixing, and residence time, which can minimize the formation of byproducts and simplify purification. Photocatalytic methods, which are increasingly integrated with flow systems, could also be employed for the synthesis of the azetidine core or its sulfonylated derivatives. enamine.netresearchgate.net

The table below illustrates a hypothetical comparison between batch and flow synthesis for a key synthetic step in producing a C3-functionalized azetidine precursor, based on data for analogous systems. acs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Temp. | -78 °C | -50 °C |

| Residence/Reaction Time | 1-2 hours | < 1 minute |

| Reagent Stoichiometry | >1.5 equivalents | ~1.1 equivalents |

| Work-up | Quenching, Extraction | In-line Quenching |

| Scalability | Limited by heat transfer | High (Numbering-up) |

| Safety | Handling of unstable intermediates | Improved containment |

Green Chemistry Principles in Synthetic Routes for Sustainability

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sci-hub.se These principles are highly relevant to the synthesis of 3-((4-Methylbenzyl)sulfonyl)azetidine, particularly concerning solvent choice and the use of sustainable reagents.

One of the most effective green chemistry strategies is the reduction or elimination of hazardous organic solvents. researchgate.net The formation of the sulfonamide bond, a key transformation in the synthesis of the target molecule, has been successfully demonstrated under solvent-free (neat) conditions, often requiring only the amine and the sulfonyl chloride at room temperature. sci-hub.se

When a solvent is necessary, greener alternatives to traditional petroleum-derived solvents are preferred. sigmaaldrich.comnih.gov Water is an ideal green solvent, and facile methods for sulfonamide synthesis in aqueous media have been developed, eliminating the need for organic bases and simplifying product isolation to mere filtration. sci-hub.sersc.org Bio-derived solvents, produced from renewable feedstocks like agricultural biomass, are another sustainable option. patent-art.comacsgcipr.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are recognized as greener alternatives and have been successfully used in the synthesis of azetidine derivatives, including in flow chemistry setups. acs.orgacsgcipr.orguniba.it

The choice of catalysts and reagents is central to green synthesis. For sulfonamide formation, traditional methods often use stoichiometric amounts of organic bases, which contribute to waste. rsc.org Alternative methods utilize catalytic systems or recyclable bases to improve atom economy. researchgate.net For instance, Dawson-type heteropolyacids have been used as recoverable and environmentally friendly catalysts for related reactions. researchgate.net

In the broader context of synthesizing and functionalizing the azetidine ring, photocatalysis using organic dyes or earth-abundant metal complexes presents a sustainable alternative to stoichiometric reagents. unife.itnih.gov These methods operate under mild conditions using visible light as the energy source. unife.it Furthermore, the use of readily available and non-toxic inorganic salts like sodium metabisulfite (B1197395) as a sulfur dioxide surrogate for building the sulfonyl group aligns with green chemistry principles. rsc.org

The following table compares traditional versus green approaches for sulfonamide synthesis.

| Approach | Traditional Method | Green Chemistry Method |

| Solvent | Dichloromethane, Toluene (B28343) | Water, 2-MeTHF, or Solvent-Free |

| Base | Triethylamine (B128534), Pyridine (Stoichiometric) | Na2CO3 in water, or catalytic base |

| Energy Input | Often requires heating/reflux | Room temperature or mild heating |

| Waste Generation | Organic solvent waste, base salts | Minimal aqueous waste, recyclable catalysts |

| Sustainability | Relies on petrochemical feedstocks | Utilizes renewable solvents, safer reagents |

Application of Solid-Phase Organic Synthesis (SPOS) Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery. The 3-((4-Methylbenzyl)sulfonyl)azetidine scaffold is an excellent candidate for SPOS-based library generation.

In this approach, an azetidine core, functionalized with a suitable linker, is attached to a solid support (e.g., a resin bead). This immobilized substrate is then subjected to a series of chemical reactions to build complexity. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.

Research has demonstrated the successful solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.govnih.govresearchgate.net This proves the compatibility of the azetidine ring system with SPOS conditions. For 3-((4-Methylbenzyl)sulfonyl)azetidine, a synthetic route could be designed where a functionalized azetidine is first attached to a resin. Subsequent reaction with a diverse library of sulfonyl chlorides would yield a library of sulfonylated azetidines. Alternatively, the sulfonylated azetidine itself could be immobilized and further functionalized at other positions on the molecule, if present.

A hypothetical SPOS library derived from an azetidine core could be generated as shown in the table below.

| Step | Description | Example Reagents (R-SO2Cl) |

| 1. Immobilization | Azetidine core attached to resin | - |

| 2. Diversification | Parallel reaction with diverse sulfonyl chlorides | 4-Chlorobenzylsulfonyl chloride, 2-Naphthylsulfonyl chloride, 5-Isoxazolylsulfonyl chloride |

| 3. Cleavage | Release of final compounds from resin | Trifluoroacetic acid |

| 4. Purification | Final purification (e.g., HPLC) | - |

Catalytic Methodologies for Selective Functionalization of the Core Structure

Catalytic methods, particularly those employing transition metals, provide powerful tools for the selective functionalization of core structures like 3-((4-Methylbenzyl)sulfonyl)azetidine. These reactions allow for the precise formation of new bonds at specific positions, enabling the synthesis of complex analogues. rsc.org

Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis and are highly applicable to azetidine-containing molecules. mdpi.com

C-C Bond Formation: The Suzuki-Miyaura coupling, which joins an organohalide with a boronic acid, is a robust method for creating new carbon-carbon bonds. wikipedia.org An appropriately halogenated derivative of 3-((4-Methylbenzyl)sulfonyl)azetidine (e.g., on the benzyl (B1604629) ring) could be coupled with a wide array of aryl or alkyl boronic acids to introduce molecular diversity. mdpi.comresearchgate.net Palladium catalysts with specialized phosphine (B1218219) ligands are highly effective for these transformations, even with challenging substrates. researchgate.netyoutube.com Similarly, Heck coupling reactions can be used to introduce alkenyl groups. nih.govacs.org

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis. youtube.comacsgcipr.org This reaction could be used to couple an amine to a halogenated version of the 3-((4-Methylbenzyl)sulfonyl)azetidine scaffold, or conversely, to couple the azetidine nitrogen to an aryl halide in a synthetic step leading to the core structure. nih.govnih.gov This reaction is known for its broad scope and functional group tolerance. acsgcipr.orgcolab.ws Other heteroatoms, such as oxygen or sulfur, can also be introduced using similar palladium-catalyzed coupling strategies.

The table below summarizes key transition metal-catalyzed reactions applicable to functionalizing the 3-((4-Methylbenzyl)sulfonyl)azetidine scaffold.

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System |

| Suzuki-Miyaura | C(sp2)–C(sp2) | Aryl Halide + Aryl Boronic Acid | Pd(OAc)2 + SPhos |

| Heck | C(sp2)–C(sp2) | Aryl Halide + Alkene | Pd(OAc)2 + P(o-tolyl)3 |

| Buchwald-Hartwig | C(sp2)–N | Aryl Halide + Amine | Pd2(dba)3 + XPhos |

Organocatalysis and Biocatalysis for Asymmetric Transformations

The synthesis of enantiomerically pure 3-((4-Methylbenzyl)sulfonyl)azetidine, a chiral molecule, represents a significant challenge in synthetic chemistry. Accessing specific stereoisomers is crucial for various applications, and both organocatalysis and biocatalysis offer powerful strategies to achieve high levels of stereocontrol. While specific research on the asymmetric synthesis of 3-((4-Methylbenzyl)sulfonyl)azetidine is not extensively documented, established methodologies for related structures provide a clear blueprint for potential synthetic routes.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metal catalysts. mdpi.com For the synthesis of chiral azetidines, several organocatalytic strategies have proven effective. One prominent approach involves the enantioselective functionalization of aldehydes, which can then be converted into the azetidine ring system through a multi-step sequence. For instance, the α-chlorination of aldehydes catalyzed by a chiral amine can produce a chiral α-chloro aldehyde. This intermediate can then undergo reductive amination and subsequent intramolecular cyclization to yield the desired chiral 2-substituted azetidine. nih.govnih.gov This general methodology could be adapted to produce precursors for chiral 3-((4-Methylbenzyl)sulfonyl)azetidine.

Another powerful organocatalytic method is the desymmetrization of prochiral or meso-compounds. A meso-azetidine, if synthetically accessible, could be enantioselectively opened or functionalized using a chiral organocatalyst, leading to a chiral product. nih.govfigshare.com Bifunctional organocatalysts, such as those combining a squaramide hydrogen-bond donor with a Lewis base, have shown great efficacy in promoting such transformations with high enantioselectivity. acs.org

Hypothetical Application of Organocatalysis for Asymmetric Synthesis:

| Catalyst Type | Reaction | Potential Substrate | Expected Outcome |

|---|---|---|---|

| Chiral Proline Derivative | Aldol Reaction | Aldehyde + Ketone | Chiral β-hydroxy ketone precursor |

| Chiral Squaramide | Michael Addition | α,β-Unsaturated compound | Chiral functionalized precursor |

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines and sulfones, biocatalytic methods such as kinetic resolution and desymmetrization are particularly valuable. mdpi.com

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the transformed product. nih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic azetidine precursor containing a hydroxyl group. Similarly, proteases or acylases could perform enantioselective hydrolysis.

Biocatalytic desymmetrization of a meso-azetidine derivative is another attractive strategy. Enzymes like hydrolases (lipases, proteases) or oxidoreductases (ketoreductases, monooxygenases) can differentiate between two identical functional groups in a prochiral molecule, modifying only one to create a chiral center. mdpi.com Furthermore, recent advances have demonstrated the use of ene-reductases for the biocatalytic conjugate reduction of prochiral vinyl sulfones to produce chiral sulfones with excellent enantioselectivity, a method directly applicable to the synthesis of precursors for the target molecule. nih.gov

Potential Biocatalytic Strategies:

| Enzyme Class | Transformation | Substrate Type | Benefit |

|---|---|---|---|

| Lipase / Esterase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic azetidine with ester/alcohol | High enantiomeric excess (>99% ee) |

| Ene-Reductase (ERED) | Asymmetric Conjugate Reduction | Prochiral vinyl sulfone | Direct formation of chiral C-S bond |

Advanced Spectroscopic and Crystallographic Characterization for Definitive Structural Proof

The unambiguous determination of the three-dimensional structure of 3-((4-Methylbenzyl)sulfonyl)azetidine, including its connectivity, configuration, and conformation, requires the application of advanced analytical techniques. A combination of X-ray diffraction, two-dimensional Nuclear Magnetic Resonance (2D NMR), and Circular Dichroism (CD) spectroscopy provides a comprehensive structural elucidation.